molecular formula C10H12N2S B14722452 3-Benzyl-1,3-thiazolidin-2-imine CAS No. 6558-46-9

3-Benzyl-1,3-thiazolidin-2-imine

Cat. No.: B14722452
CAS No.: 6558-46-9
M. Wt: 192.28 g/mol
InChI Key: PFJYWEKDUVKYSO-UHFFFAOYSA-N
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Description

3-Benzyl-1,3-thiazolidin-2-imine is a heterocyclic compound characterized by a thiazolidin ring (a five-membered ring containing sulfur and nitrogen) substituted with a benzyl group at the 3-position (Figure 1). This structural motif confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and organic synthesis .

Properties

CAS No.

6558-46-9

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

3-benzyl-1,3-thiazolidin-2-imine

InChI

InChI=1S/C10H12N2S/c11-10-12(6-7-13-10)8-9-4-2-1-3-5-9/h1-5,11H,6-8H2

InChI Key

PFJYWEKDUVKYSO-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N)N1CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzyl-1,3-thiazolidin-2-imine can be synthesized through various methods. One common approach involves the reaction of an aldimine, an alkyne, and isothiocyanates in the presence of a zinc(II) catalyst. This reaction proceeds via a 5-exo-dig cyclization of a propargyl thiourea, formed in situ . The reaction conditions typically include the use of toluene as a solvent and copper(II) chloride as a catalyst, yielding the desired thiazolidine derivative in moderate to good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,3-thiazolidin-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

3-Benzyl-1,3-thiazolidin-2-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex with the enzyme, blocking its activity . The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidin-imine derivatives vary in substituents, which critically influence their chemical reactivity and biological profiles. Below is a comparative analysis (Table 1) and detailed discussion.

Table 1: Structural and Functional Comparison of Thiazolidin-imine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Source
3-Benzyl-1,3-thiazolidin-2-imine 3-benzyl 206.31 Antimicrobial, Anticancer, Antioxidant
(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine 4-fluoro-3-methylphenyl 252.34 Antifungal, Antibacterial
(2Z)-N,3-Dibutyl-4-phenyl-1,3-thiazol-2(3H)-imine N,3-dibutyl, 4-phenyl 348.50 Enhanced lipophilicity, Enzyme inhibition
(2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-imine 4-ethyl, 3-(CF₃)phenyl 324.38 High thermal stability, Antiviral
3-Benzyl-N,4-diphenyl-1,3-thiazol-2(3H)-imine N,4-diphenyl 342.46 Receptor binding (e.g., kinase inhibition)

Key Structural Differences and Implications

Substituent Effects on Bioactivity
  • Benzyl Group (this compound) : Enhances lipophilicity, improving membrane permeability for antimicrobial and anticancer activity .
  • Trifluoromethyl Group (in (2Z)-4-ethyl-N-[3-(trifluoromethyl)phenyl]-...): Introduces electron-withdrawing effects, stabilizing the molecule and enhancing thermal stability (up to 200°C via thermogravimetric analysis) .
  • Dibutyl and Phenyl Groups (in (2Z)-N,3-Dibutyl-4-phenyl-...): Increase steric bulk, reducing metabolic degradation but limiting solubility .
Antimicrobial Spectrum
  • The 4-fluoro-3-methylphenyl analog () shows narrower-spectrum activity against fungi compared to the broader antibacterial activity of the benzyl derivative .
  • The bicyclic derivative 3-benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane () shares antimicrobial properties but lacks the thiazolidin-imine ring, demonstrating that the sulfur atom in the thiazolidin ring is critical for Gram-negative targeting .

Mechanistic Insights

  • Enzyme Inhibition : The benzyl derivative’s COX-2 inhibition (IC₅₀ = 12 µM) is superior to its N,4-diphenyl analog (IC₅₀ = 28 µM), suggesting smaller substituents optimize enzyme active-site interactions .
  • Antioxidant Capacity : Compounds with electron-donating groups (e.g., benzyl) exhibit higher radical scavenging activity (EC₅₀ = 45 µM) compared to electron-withdrawing substituents (EC₅₀ = 78 µM for CF₃) .

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